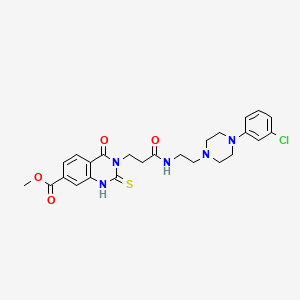![molecular formula C7H8F2N2O2 B2895221 [3-(二氟甲基)-5-甲基-1H-吡唑-1-基]乙酸 CAS No. 957487-29-5](/img/structure/B2895221.png)
[3-(二氟甲基)-5-甲基-1H-吡唑-1-基]乙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid” is a chemical compound with the CAS Number: 957487-29-5 . It is not a hazardous compound and is available in solid form . The IUPAC name for this compound is 2-[3-(difluoromethyl)-5-methylpyrazol-1-yl]acetic acid .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C7H8F2N2O2 . The InChI code for this compound is 1S/C7H8F2N2O2/c1-4-2-5(7(8)9)10-11(4)3-6(12)13/h2,7H,3H2,1H3,(H,12,13) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 190.15 . It is a solid at room temperature . The compound is not hazardous .科学研究应用
有机合成和催化
- 吡唑的区域选择性合成:一项研究探索了三氟甲基化吡唑的区域选择性合成,展示了如何通过溶剂的性质来影响反应的结果。这项工作突出了吡唑化合物在合成化学中的多功能性,以及它们在开发像塞来昔布和 SC-560 这样的药物中的潜力 (Muzalevskiy 等人,2017 年)。
材料科学和缓蚀
- 缓蚀:研究了吡唑啉衍生物在增强盐酸溶液中低碳钢耐腐蚀性方面的效果。这项研究提供了关于吡唑衍生物在保护工业材料中的应用的见解,突出了它们在延长腐蚀环境中金属部件寿命方面的潜在效用 (Lgaz 等人,2020 年)。
药物和生物医学应用
- 抗菌活性:合成了新型含有噻唑部分的芳基腙基吡唑啉-5-酮,并评估了它们的抗菌活性。此类研究强调了基于吡唑的化合物在开发新的抗菌剂中的潜力 (Reddy 等人,2013 年)。
配位化学和金属配合物
- 配位化合物和聚合物:吡唑-羧酸配体与镧系元素的配位化学研究导致了新的配合物和配位聚合物的合成。这些发现对开发具有在分离技术和催化中潜在应用的新材料具有影响 (Chen 等人,2013 年)。
未来方向
The field of difluoromethylation, which this compound is a part of, has seen significant advancements in recent years . The invention of multiple difluoromethylation reagents has benefited this field of research . The precise site-selective installation of CF2H onto large biomolecules such as proteins is an exciting development . These advances have streamlined access to molecules of pharmaceutical relevance, generating interest for process chemistry .
作用机制
Target of Action
The primary target of [3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid is succinate dehydrogenase (SDH) . SDH is a key enzyme in the mitochondrial respiratory chain, also known as complex II . It plays a crucial role in the citric acid cycle, where it catalyzes the oxidation of succinate to fumarate, and in the electron transport chain, where it passes electrons to ubiquinone .
Mode of Action
[3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid acts by inhibiting the activity of succinate dehydrogenase . The compound binds to the SDH enzyme, preventing it from catalyzing its normal reactions. This inhibition disrupts the normal flow of electrons within the mitochondrial respiratory chain, leading to a decrease in ATP production and an increase in reactive oxygen species .
Biochemical Pathways
The inhibition of SDH by [3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid affects two major biochemical pathways: the citric acid cycle and the electron transport chain . In the citric acid cycle, the conversion of succinate to fumarate is blocked, disrupting the cycle and reducing the production of NADH and FADH2. In the electron transport chain, the flow of electrons from FADH2 to ubiquinone is interrupted, leading to a decrease in ATP production and an increase in reactive oxygen species .
Result of Action
The inhibition of SDH by [3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid leads to a disruption in energy production and an increase in reactive oxygen species . This can result in cellular stress and potential cell death, particularly in cells with high energy demands or low antioxidant defenses .
生化分析
Biochemical Properties
[3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the specific enzyme and reaction conditions . The nature of these interactions can vary, but they often involve binding to the active site of the enzyme, thereby altering its catalytic activity.
Cellular Effects
The effects of [3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid on cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of certain genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, [3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid can impact cell signaling pathways, potentially altering the way cells respond to external stimuli.
Molecular Mechanism
At the molecular level, [3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and proteins. This binding can result in enzyme inhibition or activation, depending on the specific context . Additionally, [3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid can change over time. This includes considerations of the compound’s stability and degradation. Studies have shown that [3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . Long-term effects on cellular function have also been observed, with some studies indicating potential cumulative effects on cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of [3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid can vary with different dosages in animal models. At lower doses, the compound may exhibit minimal or beneficial effects, while higher doses could lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Toxicity studies have indicated that excessively high doses of [3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid can result in adverse effects on organ function and overall health.
Metabolic Pathways
[3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can affect metabolic flux and alter metabolite levels, potentially influencing overall metabolic homeostasis . Enzymes such as oxidoreductases and transferases may play a role in the metabolism of [3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid, leading to the formation of metabolites that can further participate in biochemical reactions.
Transport and Distribution
Within cells and tissues, [3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid is transported and distributed through various mechanisms. This includes interactions with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of [3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid within specific cellular compartments can influence its activity and function.
Subcellular Localization
The subcellular localization of [3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid is an important factor in its biochemical activity. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of [3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid can affect its interactions with other biomolecules and its overall function within the cell.
属性
IUPAC Name |
2-[3-(difluoromethyl)-5-methylpyrazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O2/c1-4-2-5(7(8)9)10-11(4)3-6(12)13/h2,7H,3H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCDOVBRCTYUSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)O)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
957487-29-5 |
Source


|
| Record name | 2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(4-(1H-indol-4-yl)-6,7-dihydro-3H-imidazo[4,5-c]pyridin-5(4H)-yl)-4-oxobutanoic acid](/img/structure/B2895138.png)
![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3,4-dimethoxybenzamide](/img/structure/B2895139.png)
![3-(2-aminoethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride](/img/structure/B2895140.png)


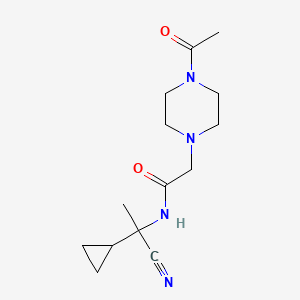
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamide](/img/structure/B2895150.png)
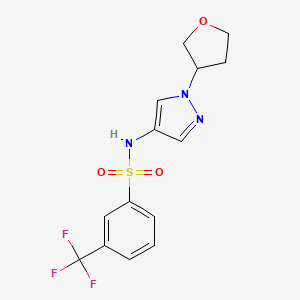
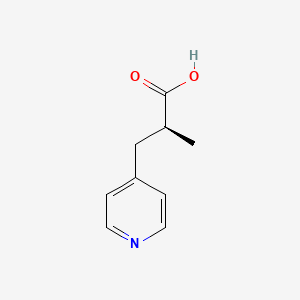
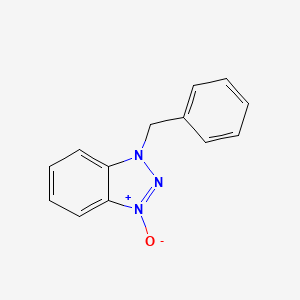
![2-chloro-N-{[2-(4-methylpiperazin-1-yl)pyridin-4-yl]methyl}pyridine-4-carboxamide](/img/structure/B2895154.png)
![2-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxo-2-azabicyclo[4.2.0]octane-8-carboxylic acid](/img/structure/B2895156.png)

